ML329

Übersicht

Beschreibung

ML329 is a small molecule inhibitor of the microphthalmia-associated transcription factor (MITF). MITF is a transcription factor that plays a crucial role in the regulation of melanocyte development, function, and survival. This compound inhibits the activity of the TRPM-1 promoter with an IC50 value of 1.2 micromolar . This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of melanoma, a type of skin cancer.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ML329 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained after purification using techniques such as column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Arten von Reaktionen: ML329 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in this compound vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Substitutionsreaktionen können verwendet werden, um verschiedene Substituenten in das this compound-Molekül einzuführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Verschiedene Nucleophile und Elektrophile können verwendet werden, abhängig von der gewünschten Substitution.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation oxidierte Derivate ergeben, während Substitutionsreaktionen eine Vielzahl von substituierten this compound-Analoga erzeugen können.

Wissenschaftliche Forschungsanwendungen

ML329 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: this compound wird als Werkzeugverbindung verwendet, um die Rolle von MITF in der Melanocytenbiologie und im Melanom zu untersuchen.

Biologie: Es hilft, die regulatorischen Mechanismen von MITF und seinen Zielgenen in verschiedenen biologischen Prozessen zu verstehen.

Industrie: Obwohl seine industriellen Anwendungen noch erforscht werden, macht die Rolle von this compound in der Forschung es wertvoll für die Entwicklung neuer therapeutischer Strategien.

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Aktivität des Microphthalmia-assoziierten Transkriptionsfaktors (MITF) hemmt. MITF reguliert die Expression von Genen, die an Zellzyklusprogression, Pigmentierung und Überleben beteiligt sind. Durch die Hemmung von MITF reduziert this compound die Expression mehrerer MITF-Zielgene, darunter pigmentbezogene Gene und der Zellzyklusregulator Cyclin-abhängige Kinase 2 (CDK2) . Diese Hemmung führt zu einer verringerten Proliferation und Lebensfähigkeit von Melanomzellen, die für ihr Wachstum auf MITF angewiesen sind.

Ähnliche Verbindungen:

- CTK7A

- HIF-2α-IN-8

- Tiloron dihydrochlorid

- Glucosaminsulfat

- HIF1-IN-3

Vergleich: this compound ist einzigartig in seiner spezifischen Hemmung der TRPM-1-Promotoraktivität mit einem IC50-Wert von 1,2 Mikromolar . Während andere Verbindungen wie CTK7A und HIF-2α-IN-8 ebenfalls Transkriptionsfaktoren anvisieren, macht die Spezifität von this compound für MITF es besonders wertvoll für die Untersuchung der Melanocytenbiologie und des Melanoms. Darüber hinaus unterscheidet sich this compound durch seine Fähigkeit, die Expression mehrerer MITF-Zielgene zu reduzieren und die Proliferation von MITF-abhängigen Zellen zu blockieren, von anderen ähnlichen Verbindungen .

Wirkmechanismus

ML329 exerts its effects by inhibiting the activity of the microphthalmia-associated transcription factor (MITF). MITF regulates the expression of genes involved in cell cycle progression, pigmentation, and survival. By inhibiting MITF, this compound reduces the expression of multiple MITF target genes, including pigment-related genes and the cell cycle regulator cyclin-dependent kinase 2 (CDK2) . This inhibition leads to decreased proliferation and viability of melanoma cells that depend on MITF for growth.

Vergleich Mit ähnlichen Verbindungen

- CTK7A

- HIF-2α-IN-8

- Tilorone dihydrochloride

- Glucosamine sulfate

- HIF1-IN-3

Comparison: ML329 is unique in its specific inhibition of the TRPM-1 promoter activity with an IC50 value of 1.2 micromolar . While other compounds like CTK7A and HIF-2α-IN-8 also target transcription factors, this compound’s specificity for MITF makes it particularly valuable for studying melanocyte biology and melanoma. Additionally, this compound’s ability to reduce the expression of multiple MITF target genes and block the proliferation of MITF-dependent cells sets it apart from other similar compounds .

Eigenschaften

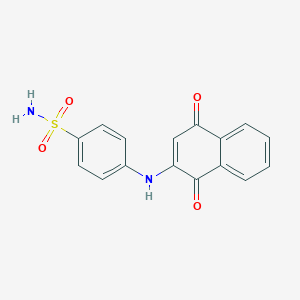

IUPAC Name |

4-[(1,4-dioxonaphthalen-2-yl)amino]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4S/c17-23(21,22)11-7-5-10(6-8-11)18-14-9-15(19)12-3-1-2-4-13(12)16(14)20/h1-9,18H,(H2,17,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSYFFQVEQXEIAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(C2=O)NC3=CC=C(C=C3)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50495821 | |

| Record name | 4-[(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)amino]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50495821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19992-50-8 | |

| Record name | 4-[(1,4-Dihydro-1,4-dioxo-2-naphthalenyl)amino]benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19992-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)amino]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50495821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one](/img/structure/B163346.png)

![[10-hydroxy-5-(10-hydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-4-yl] acetate](/img/structure/B163359.png)

![2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B163361.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-hydroxyphenyl)acetamide](/img/structure/B163369.png)

![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B163371.png)